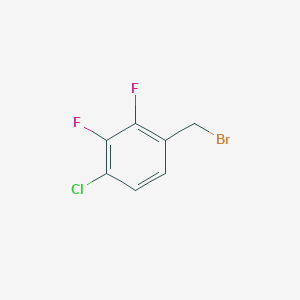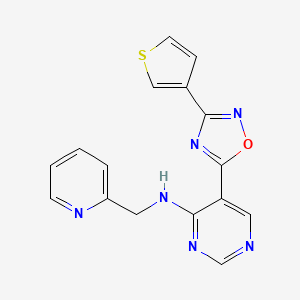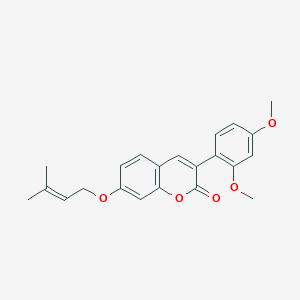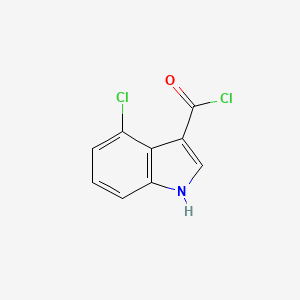
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Bromomethyl)-4-chloro-2,3-difluorobenzene” belongs to the class of organohalides, specifically a bromo-chloro-difluorobenzene derivative. Organohalides are organic compounds containing at least one halogen (fluorine, chlorine, bromine, iodine) atom . They are often used in chemical synthesis due to their reactivity .
Synthesis Analysis
While specific synthesis methods for “1-(Bromomethyl)-4-chloro-2,3-difluorobenzene” are not available, brominated and chlorinated benzene derivatives are typically synthesized through electrophilic aromatic substitution reactions . The synthesis of brominated cyclohexane derivatives can involve different strategies.Molecular Structure Analysis
The molecular structure of brominated cyclohexanes has been extensively studied. Understanding the distinct electronic structure of these compounds is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .Chemical Reactions Analysis
Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.Applications De Recherche Scientifique
Synthetic Scaffolding
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene serves as a critical intermediate in the synthesis of complex molecular scaffolds, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene. This compound is utilized in constructing molecular receptors, showcasing its versatility in the preparation of multifunctional molecules from simple benzene derivatives through straightforward synthetic procedures. The process emphasizes minimal chromatography in purification, demonstrating the efficiency of using halogenated intermediates in organic synthesis (Wallace et al., 2005).
Electrochemical Fluorination
The compound also plays a role in the electrochemical fluorination of aromatic compounds, where its halogenated structure facilitates the study of side reactions during the fluorination process. Understanding these reactions is crucial for optimizing the production of fluorinated compounds, which are significant in various industrial and pharmaceutical applications. The research on halobenzenes' fluorination elucidates the mechanisms behind cathodic dehalogeno-defluorination and the formation of halogenated byproducts, highlighting the compound's utility in developing more efficient fluorination techniques (Horio et al., 1996).
Structural Analysis
Moreover, 1-(Bromomethyl)-4-chloro-2,3-difluorobenzene is significant in the study of anisotropic displacement parameters, providing insights into the challenges of X-ray diffraction experiments with halogenated compounds. The comparison between theoretical calculations and experimental data for such compounds sheds light on the intricacies of analyzing halogenated molecules' structures, contributing to the advancement of crystallography and materials science (Mroz et al., 2020).
Coordination Chemistry
The reactions involving 1,3-bis(bromomethyl)-2-fluorobenzene, closely related to the compound , have led to the creation of fluorocryptands and their metal ion complexes. These reactions demonstrate the potential of fluorinated and halogenated compounds in synthesizing complex structures with significant shifts in NMR resonances upon metal ion coordination. This research underscores the importance of such compounds in developing new materials with potential applications in sensing, catalysis, and molecular recognition (Plenio et al., 1997).
Mécanisme D'action
The mechanism of action of brominated compounds often involves the formation of a bromide anion, which then reacts with the substrate to form the desired product.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-4-chloro-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQMKRNLKNWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-chloro-2,3-difluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-7-chlorothieno[2,3-c]pyridine](/img/structure/B2713095.png)
![N-(3-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2713096.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2713100.png)

![2-(2,4-Dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2713104.png)
![Ethyl 4-{[(2-bromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2713106.png)
methanone](/img/structure/B2713107.png)